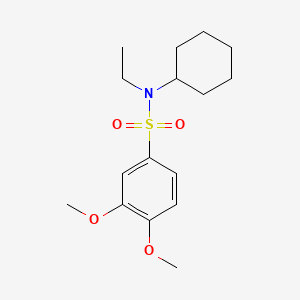

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)14-10-11-15(20-2)16(12-14)21-3/h10-13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHOZAXLIFAWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and N-cyclohexyl-N-ethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Procedure: The N-cyclohexyl-N-ethylamine is added dropwise to a solution of 3,4-dimethoxybenzenesulfonyl chloride in the solvent, with continuous stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.

Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and solvents.

Automated Systems: Use of automated systems for precise control of reaction conditions.

Purification: Large-scale purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways.

Effects: The interaction leads to the modulation of biochemical processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Bulky substituents (e.g., chromanmethyl in 5m) correlate with higher yields (99%), likely due to reduced steric hindrance during synthesis .

- Electron-withdrawing groups (e.g., nitro in 6c, 42% yield) or polar moieties (e.g., 2-nitrobenzyl in 6c) may complicate purification, lowering yields .

- The ethyl-cyclohexyl combination in the target compound may exhibit moderate synthetic efficiency, analogous to N-ethyl derivatives like DMBS-Et (3,4-dimethoxy-N-ethylbenzenesulfonamide), which is noted for improved permeability .

Spectroscopic and Structural Comparisons

NMR and HRMS Profiles

All compounds share characteristic ¹H and ¹³C NMR signals for the 3,4-dimethoxybenzene core (δ ~3.8–4.0 ppm for methoxy protons; δ ~56 ppm for methoxy carbons) . Substituent-specific shifts include:

- N-Benzyl groups : Aromatic protons at δ 7.2–7.5 ppm (e.g., 6a) .

- Allyl groups : Olefinic protons at δ 5.2–5.8 ppm (e.g., 3,4-dimethoxy-N-allylbenzenesulfonamide) .

- Cyclohexyl groups : Cyclohexyl protons resonate at δ 1.0–2.0 ppm, as seen in cyclohexyl-containing analogs .

HRMS data confirm molecular formulas within 1–3 ppm accuracy, ensuring structural fidelity .

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound are absent, highlights that sulfonamides with ethyl-phenethylamine substituents (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide) adopt conformations influenced by π-π stacking and hydrogen bonding, which may apply to the ethyl-cyclohexyl variant .

Pharmacological and Physicochemical Properties

Lipophilicity and Permeability

- DMBS-Et (3,4-dimethoxy-N-ethylbenzenesulfonamide): Demonstrates enhanced oral permeability compared to gallic acid, attributed to reduced polarity from the ethyl group .

- N-Allyl derivatives : The allyl group in 3,4-dimethoxy-N-allylbenzenesulfonamide may increase reactivity but reduce metabolic stability .

Biological Activity

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine. The resulting compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties by modulating the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative stress. Increased levels of reactive oxidants can lead to the modification of specific sensor cysteine residues on Keap1, which prevents the polyubiquitination of Nrf2 and allows its accumulation in the nucleus, where it activates cytoprotective genes .

2. Inhibition of HIF-1 Signaling

Another significant biological activity associated with this compound is its potential to inhibit hypoxia-inducible factor 1 (HIF-1) signaling pathways. HIF-1 is a transcription factor that regulates genes involved in angiogenesis and metabolism under low oxygen conditions. In studies, related compounds have shown IC50 values indicating effective inhibition of HIF-1-mediated transcription in human glioma cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Protein Interactions: The compound may interfere with protein-protein interactions critical for the function of transcription factors like Nrf2 and HIF-1.

- Regulation of Gene Expression: By inhibiting key signaling pathways, this compound can alter the expression levels of various genes involved in oxidative stress response and tumorigenesis.

Case Studies

Several studies have investigated the biological effects of similar sulfonamide compounds:

Case Study 1: Antioxidant Activity

A study demonstrated that a related sulfonamide compound significantly reduced oxidative stress markers in animal models. The treatment led to decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, suggesting a protective effect against oxidative damage .

Case Study 2: Cancer Research

In another study focused on cancer therapy, compounds with structural similarities to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to controls, attributed to the inhibition of HIF-1 activity and subsequent downregulation of angiogenic factors such as VEGF .

Data Tables

The following table summarizes key findings related to the biological activity of sulfonamide compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor under anhydrous conditions. Key steps include:

- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .

- Temperature control (e.g., 0–5°C during sulfonyl chloride coupling) to suppress hydrolysis .

- Purification via column chromatography or recrystallization to isolate the product. Analytical techniques like NMR and LC-MS are critical for confirming intermediate structures and final purity .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodological Answer : Solubility profiling should use solvents of varying polarity (e.g., DMSO, ethanol, aqueous buffers). Stability studies under physiological conditions (pH 7.4, 37°C) require:

- HPLC or UV-Vis spectroscopy to monitor degradation over time .

- Data interpretation must account for solvent interactions, as solubility discrepancies are common in sulfonamides due to polymorphic forms .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is preferred. Key steps include:

- Crystal growth via slow evaporation in solvents like chloroform/hexane mixtures.

- Data collection using a high-resolution diffractometer and refinement with SHELXL .

- Challenges include disorder in cyclohexyl/ethyl groups; resolution may require twinning analysis or low-temperature data collection .

Q. How can conflicting bioactivity data from different assays be reconciled?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

- Standardize protocols (e.g., consistent DMSO concentrations ≤0.1% in cellular assays).

- Validate activity using orthogonal methods (e.g., enzyme inhibition assays vs. cell viability tests) .

- Molecular docking studies can clarify structure-activity relationships and identify potential off-target interactions .

Q. What mechanistic insights can kinetic studies provide for reactions involving this sulfonamide?

- Methodological Answer : Time-resolved kinetic experiments (e.g., stopped-flow spectroscopy) can elucidate reaction pathways:

- Monitor intermediates via in situ FTIR or NMR .

- Use Arrhenius plots to determine activation parameters and identify rate-limiting steps.

- Computational modeling (DFT) helps validate proposed mechanisms .

Data Interpretation and Contradictions

Q. How should researchers address inconsistencies in reported solubility or crystallinity?

- Methodological Answer :

- Compare solvent systems and crystallization methods across studies. For example, DMSO may induce amorphous forms, while ethanol/water yields crystals .

- Use dynamic vapor sorption (DVS) to assess hygroscopicity, which impacts apparent solubility .

Q. What strategies validate the compound’s purity when mass spectrometry and NMR data conflict?

- Methodological Answer :

- Combine multiple techniques: High-resolution MS for molecular weight confirmation, 2D NMR (e.g., HSQC, HMBC) for structural assignments .

- Quantify impurities via HPLC with charged aerosol detection (CAD) for non-UV-active contaminants .

Biological Activity Profiling

Q. What in vitro assays are most reliable for assessing this compound’s enzyme inhibition potential?

- Methodological Answer :

- Use fluorogenic substrates for real-time activity monitoring (e.g., trypsin-like proteases) .

- Include positive controls (e.g., known sulfonamide inhibitors) and Z’-factor validation to ensure assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.